molecular formula C10H12FNO2 B1462068 Methyl 3-[(3-fluorophenyl)amino]propanoate CAS No. 1094637-42-9

Methyl 3-[(3-fluorophenyl)amino]propanoate

Cat. No.: B1462068
CAS No.: 1094637-42-9
M. Wt: 197.21 g/mol
InChI Key: OCZMIXKRODAPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-fluorophenyl)amino]propanoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid, where the amino group is substituted with a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-fluorophenyl)amino]propanoate typically involves the reaction of 3-fluoroaniline with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-fluorophenyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 3-[(3-fluorophenyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-fluorophenyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-fluorophenyl)propanoate
  • Methyl 3-amino-3-(3-fluorophenyl)propanoate HCl
  • Ethyl 3-[(3-fluoro-4-methylphenyl)methyl]amino propanoate

Uniqueness

Methyl 3-[(3-fluorophenyl)amino]propanoate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-(3-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZMIXKRODAPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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